Phenoxyphenol trichloro deriv.

Description

Contextualization within Environmental Organic Chemistry

Phenoxyphenol trichloro derivatives, and particularly Triclosan (B1682465), are of significant interest in environmental organic chemistry due to their widespread use in a vast array of consumer and personal care products. beyondpesticides.orgnaturallysafe.com.auacs.org Their primary route into the environment is through the disposal of these products down the drain, leading to their introduction into wastewater. beyondpesticides.orgeuropa.eu

Wastewater treatment plants (WWTPs) are not designed to completely remove these compounds, resulting in their release into aquatic environments. beyondpesticides.orgmdpi.com Studies have consistently detected Triclosan in WWTP influents and effluents, surface waters, and sediments. beyondpesticides.orgmdpi.comnih.gov For instance, a U.S. Geological Survey study identified Triclosan as one of the most frequently detected organic wastewater contaminants in U.S. streams. beyondpesticides.org The continuous discharge of these compounds from populated areas ensures their persistent presence in aquatic ecosystems. canada.ca

The chemical properties of phenoxyphenol trichloro derivatives contribute to their environmental persistence. Triclosan, for example, has low water solubility and a tendency to adsorb to particulate matter, leading to its accumulation in sediments and biosolids. europa.eumdpi.comoup.com This persistence is a key concern, as evidenced by the detection of Triclosan in sediment cores dating back to the 1960s. acs.org

Furthermore, these compounds can undergo transformation in the environment, leading to the formation of other potentially more harmful substances. nih.gov Under the influence of sunlight, Triclosan in water can degrade to form various chlorinated dibenzo-p-dioxins, which are known for their toxicity. beyondpesticides.orgnih.gov In the presence of chlorine, used in water treatment, it can form chlorinated Triclosan derivatives and chloroform, a probable human carcinogen. beyondpesticides.orgnih.gov Biological processes can also transform Triclosan into methyl-triclosan, a more lipophilic and persistent compound that can bioaccumulate in organisms. mdpi.comnih.gov

The lipophilic nature of Triclosan facilitates its bioaccumulation in the fatty tissues of aquatic organisms. beyondpesticides.orgmdpi.com Studies have documented its accumulation in algae, snails, fish, and even marine mammals. nih.govnih.gov This bioaccumulation raises concerns about the potential for adverse effects on aquatic ecosystems, with algae being particularly sensitive to Triclosan's toxicity. beyondpesticides.orgnih.gov

Table 1: Physicochemical Properties of Triclosan

| Property | Value | Source |

|---|---|---|

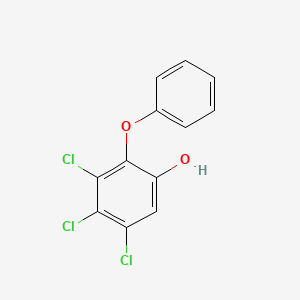

| IUPAC Name | 5-chloro-2-(2,4-dichlorophenoxy)phenol | wikipedia.org |

| CAS Number | 3380-34-5 | wikipedia.org |

| Molecular Formula | C₁₂H₇Cl₃O₂ | wikipedia.org |

| Molar Mass | 289.54 g/mol | wikipedia.org |

| Water Solubility | 10-12 mg/L | oup.comresearchgate.net |

| log Kow (octanol-water partition coefficient) | 4.8 | iwaponline.com |

| pKa | 7.9 - 8.14 | oup.comiwaponline.com |

Table 2: Occurrence of Triclosan in Various Environmental Compartments

| Environmental Matrix | Concentration Range | Source |

|---|---|---|

| Wastewater Influent | 20 - 86,161 ng/L | nih.gov |

| Wastewater Effluent | 12 - 5,370 ng/L | nih.govcanada.ca |

| Surface Water | up to 2,300 ng/L | nih.gov |

| Sediment (Freshwater) | <100 - 53,000 µg/kg dry weight | nih.gov |

| Biosolids from WWTP | 20 - 133,000 µg/kg dry weight | nih.gov |

Overview of Scientific Relevance and Research Trajectories

The scientific journey of phenoxyphenol trichloro derivatives, epitomized by Triclosan, began with their development in the 1960s. naturallysafe.com.auacs.org Initially utilized as a hospital scrub, Triclosan's broad-spectrum antimicrobial properties led to its incorporation into a multitude of consumer products by the 1970s. naturallysafe.com.aubeyondpesticides.org Early research focused on its efficacy as a bactericidal agent.

The research trajectory shifted significantly as analytical techniques for environmental monitoring became more sophisticated. The development and application of methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) enabled the detection of these compounds at trace levels in various environmental matrices. nih.govnih.govmdpi.com This led to a surge in studies documenting the widespread environmental contamination by Triclosan and its derivatives.

Concerns about the environmental fate and potential ecological impacts of these compounds grew, prompting research into their persistence, bioaccumulation, and transformation. acs.orgresearchgate.net The discovery of Triclosan's conversion to dioxins and other toxic byproducts fueled further investigation into its environmental risks. beyondpesticides.orgnih.gov

In parallel, the scientific community began to investigate the potential for these compounds to contribute to antimicrobial resistance. beyondpesticides.orgnih.gov Laboratory studies demonstrated that exposure to Triclosan could lead to the development of resistance in bacteria, including cross-resistance to clinically important antibiotics. wikipedia.orgnih.gov

The growing body of scientific evidence on the environmental and potential health risks associated with Triclosan, coupled with questions about its effectiveness in many consumer products, eventually led to regulatory scrutiny. beyondpesticides.orgnih.gov In 2016, the U.S. Food and Drug Administration (FDA) banned the use of Triclosan and 18 other antimicrobial chemicals in over-the-counter consumer antiseptic wash products, citing a lack of evidence for their enhanced benefit over plain soap and water. beyondpesticides.org

Current research continues to explore the long-term environmental consequences of the historical use of these compounds and the efficacy of various remediation techniques. nih.govresearchgate.net The story of phenoxyphenol trichloro derivatives in academic research serves as a prominent case study in environmental organic chemistry, illustrating the progression from product development and efficacy testing to the comprehensive evaluation of a compound's environmental lifecycle and unintended consequences.

Table 3: Bioconcentration and Bioaccumulation Factors (BCF/BAF) of Triclosan in Aquatic Organisms

| Organism | BCF/BAF (L/kg) | Source |

|---|---|---|

| Algae | 900 - 2,100 (BAF) | canada.ca |

| Snail | 500 (BAF) | canada.ca |

| Mussel | 1,700 (BCF) | canada.ca |

| Zebrafish | 2,018 - 8,700 (BCF) | canada.ca |

| Common Carp (B13450389) | 16 - 19 (BCF) | canada.ca |

Structure

3D Structure

Properties

CAS No. |

51013-27-5 |

|---|---|

Molecular Formula |

C12H7Cl3O2 |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

3,4,5-trichloro-2-phenoxyphenol |

InChI |

InChI=1S/C12H7Cl3O2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h1-6,16H |

InChI Key |

AQBVQIIKUDISJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2O)Cl)Cl)Cl |

Origin of Product |

United States |

Molecular Structure and Isomerism of Phenoxyphenol Trichloro Derivatives

Structural Characterization and Nomenclature within Chlorinated Diphenyl Ethers

Phenoxyphenol trichloro derivatives are a subgroup of chlorinated diphenyl ethers, which are aromatic compounds containing two benzene (B151609) rings connected by an ether linkage. iarc.fr The fundamental structure is a phenoxyphenol, which consists of a phenol (B47542) ring bonded to a phenoxy group. The defining characteristic of the "trichloro deriv." is the presence of three chlorine atoms substituted on the benzene rings.

The nomenclature of these compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The positions of the substituents on the benzene rings are numbered to provide a unique identifier for each isomer. A well-known example of a phenoxyphenol trichloro derivative is Triclosan (B1682465), which has the IUPAC name 5-Chloro-2-(2,4-dichlorophenoxy)phenol. wikipedia.org This name precisely describes its structure: a phenol ring with a hydroxyl group at position 1 and a chlorine atom at position 5. A dichlorophenoxy group is attached to the phenol ring at position 2, with the two chlorine atoms on this second ring at positions 2 and 4.

The general class of these compounds is referred to as polychlorinated phenoxy phenols (PCPPs). wikipedia.org The properties of these compounds, such as their solubility and potential for bioaccumulation, are heavily influenced by the degree and position of chlorination.

Table 1: Physicochemical Properties of Triclosan (a Phenoxyphenol Trichloro Derivative)

| Property | Value |

| IUPAC Name | 5-Chloro-2-(2,4-dichlorophenoxy)phenol |

| CAS Number | 3380-34-5 |

| Molecular Formula | C₁₂H₇Cl₃O₂ |

| Molar Mass | 289.54 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 55–57 °C wikipedia.org |

| Water Solubility | Slightly soluble uwaterloo.ca |

Isomeric Configurations and Their Implications in Environmental Studies

Isomerism is a critical concept in the study of phenoxyphenol trichloro derivatives. Isomers are molecules that have the same molecular formula but different arrangements of atoms. wikipedia.org For phenoxyphenol trichloro derivatives, with the molecular formula C₁₂H₇Cl₃O₂, numerous structural isomers are possible, depending on the positions of the three chlorine atoms on the two phenyl rings.

These different isomeric configurations can lead to significant differences in the physical, chemical, and toxicological properties of the compounds. ebsco.comibchem.com For instance, the placement of chlorine atoms can affect the molecule's polarity, which in turn influences its environmental fate and transport. libretexts.orgyoutube.com

Environmental studies on related chlorinated compounds have shown that different isomers can exhibit varying levels of persistence, bioaccumulation, and toxicity. uwaterloo.caresearchgate.net For example, studies on hexachlorocyclohexane (B11772) (HCH) isomers have demonstrated that their environmental fates and toxicities differ significantly. uwaterloo.ca Similarly, research on dichloroaniline isomers has shown variations in their cytotoxicity. researchgate.net While direct comparative studies on a wide range of trichlorophenoxyphenol isomers are limited, the principles established from other chlorinated compounds suggest that the specific isomeric configuration of a trichlorophenoxyphenol is a key determinant of its environmental impact.

A significant environmental concern with chlorinated phenoxy phenols is their potential to act as precursors to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are highly toxic compounds. wikipedia.orgresearchgate.net The specific isomers of PCDDs and PCDFs formed can depend on the structure of the precursor phenoxyphenol isomer. For example, the photochemical conversion of Triclosan in aqueous solution can lead to the formation of 2,8-dichlorodibenzo-p-dioxin. wikipedia.org

The isomer-specific analysis of these compounds in environmental samples is therefore crucial for an accurate assessment of the potential risks. epa.gov Advanced analytical techniques are required to separate and identify individual isomers in complex environmental matrices. acs.orgacs.org

Table 2: Examples of Potential Isomeric Structures of Phenoxyphenol Trichloro Derivatives

| Potential Isomer Name | Description |

| 5-Chloro-2-(2,4-dichlorophenoxy)phenol | The well-known compound Triclosan. |

| 4-Chloro-2-(2,5-dichlorophenoxy)phenol | An isomer with a different chlorine substitution pattern on the phenoxy ring. |

| 3-Chloro-4-(3,5-dichlorophenoxy)phenol | An isomer with a different attachment point of the phenoxy group and different chlorine positions. |

| 2,3,4-Trichloro-6-phenoxyphenol | An isomer where all three chlorine atoms are on the phenol ring. |

Synthesis and Environmental Formation Pathways of Phenoxyphenol Trichloro Derivatives

Laboratory Synthesis Methodologies

The laboratory synthesis of phenoxyphenol trichloro derivatives is accomplished through a variety of established organic chemistry reactions. These methods provide routes to specifically substituted congeners, which are crucial for analytical standards, toxicological studies, and understanding formation pathways.

Nucleophilic Aromatic Substitution Approaches for Phenoxyphenol Derivatives

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the diaryl ether linkage central to the phenoxyphenol structure. This reaction typically involves the displacement of a halide on an aromatic ring by a nucleophile. In the synthesis of phenoxyphenol derivatives, this is achieved by reacting an aryl halide with a phenoxide.

The reaction's success is highly dependent on the electronic properties of the aryl halide. The presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions to the leaving group (the halide) is necessary to activate the ring for nucleophilic attack. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

A common application of this approach is the reaction between an activated aryl halide and a resorcinol (B1680541) derivative under basic conditions. The base deprotonates the resorcinol, forming a more potent phenoxide nucleophile that attacks the aryl halide, displacing the halide and forming the ether bond. nih.gov Catalysts, such as copper salts (in Ullmann-type reactions) or palladium complexes, can be employed to facilitate the coupling of less reactive aryl halides. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution for Phenoxyphenol Synthesis

| Aryl Halide Reactant | Phenolic Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Iodophenol | 3-Methoxyphenol | Copper (CuI), Picolinic Acid | 3-(4-hydroxyphenoxy)phenol (after demethylation) | nih.gov |

| 3-Chlorocyclohex-2-en-1-one | Phenols | Base | 3-Aryloxyphenols (after aromatization) | nih.gov |

Acid-Catalyzed Rearrangements in Trichlorophenol Derivative Synthesis

While not a direct method for forming the ether linkage, acid-catalyzed rearrangements are crucial for synthesizing specific trichlorophenol precursors. An expedient, high-yield, three-step procedure has been developed for the synthesis of trichlorophenol derivatives based on the acid-catalyzed rearrangement of bicyclic ketone precursors. tandfonline.com

This synthetic route begins with the Diels-Alder cycloaddition of a β-substituted vinyl acetate (B1210297) with tetrachloro-5,5-dimethoxycyclopentadiene. The resulting cycloadduct undergoes further modification to produce bicyclic ketone precursors. The key step is the treatment of these ketones with acid, which catalyzes a rearrangement to form the stable aromatic trichlorophenol ring system. tandfonline.com This methodology provides a controlled way to produce specific isomers of trichlorophenol that can subsequently be used in reactions like nucleophilic aromatic substitution to create the final phenoxyphenol trichloro derivative.

Diazotization and Related Synthetic Protocols for Phenoxyphenols

Diazotization provides a versatile route for synthesizing phenoxyphenols from their corresponding phenoxyaniline (B8288346) precursors. This process involves the conversion of a primary aromatic amine into a diazonium salt, which is then subsequently hydrolyzed to the corresponding phenol (B47542).

The synthesis involves two main stages:

Diazotization : The phenoxyaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5°C). google.comgoogle.com An excess of the mineral acid is required to maintain acidity and stabilize the resulting diazonium salt. uobaghdad.edu.iq

Hydrolysis : The aqueous solution of the diazonium salt is then heated, often by adding it to boiling aqueous sulfuric acid at temperatures between 110°C and 150°C. google.com The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming the desired phenoxyphenol. The use of a water-immiscible solvent during this step can help to extract the product as it forms, improving yields. google.com

This method is advantageous as it allows for the synthesis of specific isomers based on the substitution pattern of the starting amine.

Table 2: Reaction Conditions for Diazotization Synthesis of 4-Phenoxyphenols

| Starting Material | Diazotization Reagents | Hydrolysis Conditions | Key Features | Reference |

|---|---|---|---|---|

| 4-Phenoxyaniline derivative | Sodium Nitrite, 10-36% Hydrochloric Acid | Boiling 60-70% Sulfuric Acid (110-150°C) | Use of a water-immiscible solvent (e.g., xylene, toluene) to dissolve the product. | google.comgoogle.com |

Incidental Formation in Anthropogenic and Natural Processes

Phenoxyphenol trichloro derivatives are not only synthesized intentionally in laboratories but can also be formed incidentally through various environmental and industrial processes. A primary pathway for their unintentional formation is the chlorination of water containing naturally occurring or anthropogenic phenolic precursors.

Chlorination of Phenolic Precursors in Aqueous Systems

The disinfection of drinking water and wastewater with chlorine is a widespread practice that can lead to the formation of various disinfection by-products (DBPs). Phenols are a significant class of DBP precursors due to their high reactivity with chlorine (typically in the form of hypochlorous acid, HOCl) and their presence in natural organic matter and industrial effluents. nih.govresearchgate.net

The reaction proceeds via an electrophilic aromatic substitution, where HOCl attacks the electron-rich phenol ring. The substitution occurs preferentially at the ortho and para positions relative to the hydroxyl group. gfredlee.com The process is stepwise:

Phenol reacts with HOCl to form 2-chlorophenol (B165306) and 4-chlorophenol (B41353). gfredlee.com

These monochlorophenols can react further with HOCl to yield dichlorophenols, such as 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol. gfredlee.com

The dichlorophenols are subsequently chlorinated to form 2,4,6-trichlorophenol (B30397). nih.govgfredlee.com

The kinetics of these reactions are highly pH-dependent and follow second-order kinetics, being first-order in both chlorine and the phenolic compound. gfredlee.comacs.org Under typical water disinfection conditions, these chlorinated phenols are frequently detected. nih.gov

Table 3: Stepwise Chlorination Pathway of Phenol in Water

| Reactant | Product(s) |

|---|---|

| Phenol | 2-Chlorophenol, 4-Chlorophenol |

| 2-Chlorophenol | 2,4-Dichlorophenol, 2,6-Dichlorophenol |

| 4-Chlorophenol | 2,4-Dichlorophenol |

Source: Adapted from Burttschell et al. (1959) as cited in gfredlee.com

The term polychlorinated phenoxy phenols (PCPPs) describes a group of compounds that includes precursors to dioxins, sometimes referred to as "predioxins". wikipedia.org The incidental formation of these compounds is not limited to chlorine. In water sources containing bromide (Br⁻), the primary disinfectant (HOCl) can oxidize bromide to hypobromous acid (HOBr), a more aggressive halogenating agent.

This leads to the formation of brominated and mixed bromo-chloro-phenolic compounds. Research has shown that the chlorination of brominated phenols leads to the formation of polyhalogenated products. For instance, the chlorination of 2-bromophenol (B46759) can result in the formation of chloro-brominated ring cleavage products, indicating that complex reactions involving both halogens occur. nih.gov The presence of both bromine and chlorine atoms on phenoxyphenol structures creates polyhalogenated phenoxyphenols, which are of significant environmental concern as they are precursors to polyhalogenated dibenzo-p-dioxins and dibenzofurans.

Byproduct Generation in Industrial Processes, e.g., Wood Preserving Facilities

Trichloro phenoxyphenol derivatives can be formed as unintended byproducts during various industrial processes, most notably in the production and use of chlorinated phenols for wood preservation. cdc.govresearchgate.net Wood preservative products are utilized to protect timber and wood products from fungal decay and wood-destroying insects. epa.govresearchgate.net Historically, chlorinated phenols such as pentachlorophenol (B1679276) (PCP), tetrachlorophenols, and trichlorophenols have been extensively used as fungicides in this industry. oregon.gov

The manufacturing process of higher chlorophenols, particularly pentachlorophenol and tetrachlorophenols, can result in the formation of polychlorinated phenoxyphenols (PCPPs) as major impurities. cdc.gov These technical-grade wood preservatives are not pure substances but rather complex mixtures. For instance, commercial PCP, widely used for treating utility poles, railroad ties, and wharf pilings, typically contains 5-10% tetrachlorophenol as a contaminant. oregon.govepa.gov During the synthesis of these chlorophenols, phenoxyphenol derivatives are formed through the condensation of chlorophenate ions.

Investigations around wood preserving facilities have confirmed the presence of these complex chemical mixtures in the surrounding environment. researchgate.net A study analyzing soil, groundwater, and runoff at several sawmills in Finland, where chlorophenol-containing wood preservatives were used, found significant local contamination. researchgate.net The analyses revealed not only high concentrations of various chlorophenols but also substantial quantities of their toxic manufacturing byproducts, including polychlorinated phenoxyphenols. researchgate.net These findings indicate that trichloro phenoxyphenol derivatives are introduced into the environment as part of the chemical cocktail used in wood treatment operations. cdc.govresearchgate.net

The table below details some of the chlorinated phenolic compounds identified in the soil at a sawmill, illustrating the complexity of the preservative mixtures and their environmental persistence.

Chlorinated Phenols Detected in Sawmill Soil

| Compound Name | Abbreviation |

|---|---|

| 2,3,4,6-Tetrachlorophenol | 2,3,4,6-TeCP |

| Pentachlorophenol | PCP |

| 2,4,6-Trichlorophenol | 2,4,6-TCP |

| 2,3,4,5-Tetrachlorophenol | 2,3,4,5-TeCP |

| 2,3,5,6-Tetrachlorophenol | 2,3,5,6-TeCP |

| 3,4,5-Trichlorophenol | 3,4,5-TCP |

| 2,4,5-Trichlorophenol (B144370) | 2,4,5-TCP |

Degradation of Related Chlorinated Compounds

The environmental formation of trichloro phenoxyphenol derivatives is also a result of the degradation of more complex, highly chlorinated compounds. cdc.govnih.gov Many chlorinated hydrocarbons, including pesticides and herbicides, can break down through biological and chemical processes, yielding various chlorophenols as intermediate metabolites. unl.ptresearchgate.net

A significant pathway for the formation of trichlorophenols, which are themselves trichloro derivatives of phenol and precursors to polychlorinated phenoxy phenols, is the degradation of pentachlorophenol (PCP). nih.gov PCP, a widely used wood preservative, is known to be persistent in the environment. cdc.govepa.gov Under anaerobic conditions, such as those found in sediments and certain soils, PCP can undergo reductive dechlorination. nih.govoregonstate.edu This process involves microorganisms sequentially removing chlorine atoms and replacing them with hydrogen atoms. nih.goveurochlor.org

The degradation of PCP often proceeds through a series of less-chlorinated intermediates. For example, PCP can be dechlorinated to various tetrachlorophenols (TeCPs), which are then further dehalogenated to trichlorophenols (TCPs), dichlorophenols (DCPs), and monochlorophenols (MCPs). nih.gov This stepwise degradation has been observed in multiple studies using methanogenic consortia and other anaerobic microbial cultures. nih.govoregonstate.edu

The following table outlines a common anaerobic degradation pathway for Pentachlorophenol (PCP), showing the sequential formation of trichlorophenol isomers.

Anaerobic Degradation Pathway of Pentachlorophenol (PCP)

| Initial Compound | Intermediate Stage 1 | Intermediate Stage 2 | Final Products |

|---|---|---|---|

| Pentachlorophenol (PCP) | 2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP) | 3,4,5-Trichlorophenol (3,4,5-TCP) | 3,5-Dichlorophenol -> 3-Chlorophenol -> Phenol |

| 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP) | Trichlorophenols (TCPs) | Dichlorophenols (DCPs) -> Monochlorophenols (MCPs) | |

| 2,3,5,6-Tetrachlorophenol (2,3,5,6-TeCP) | Trichlorophenols (TCPs) | Dichlorophenols (DCPs) -> Monochlorophenols (MCPs) |

Similarly, microbial degradation of herbicides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is another source that yields 2,4,5-trichlorophenol as an intermediate metabolite. unl.pt The presence of unspecified trichloro- and tetrachlorophenols has also been noted at sites composting municipal solid waste, with the suggested source being the degradation of pentachlorophenol from treated wood chips used as a bulking agent. cdc.gov These degradation processes contribute to the environmental load of various chlorinated phenols, which can then participate in further reactions to form phenoxyphenol structures.

Environmental Occurrence and Spatiotemporal Distribution of Phenoxyphenol Trichloro Derivatives

Detection in Aquatic Ecosystems (Surface Water, Groundwater, Wastewater Effluents)

Wastewater treatment plants (WWTPs) are a primary conduit for the entry of triclosan (B1682465) and its derivatives into aquatic environments. mdpi.com Although WWTPs can remove a significant portion of triclosan, with removal efficiencies ranging from 58% to over 97%, residual amounts are consistently released in effluents. europa.eueuropa.eunih.gov

Surface Water: Triclosan is one of the most frequently detected organic wastewater contaminants in U.S. streams. beyondpesticides.org It has been widely found in lakes, rivers, and seawater across Europe, the USA, Canada, Australia, and Japan. europa.eu A U.S. Geological Survey study found triclosan in 57% of 139 U.S. waterways. scbwmi.org Concentrations in surface waters can vary, with a Minnesota study detecting a maximum of 0.31 ppb in streams and 0.0118 ppb in lakes. health.state.mn.us

Groundwater: The presence of triclosan in groundwater has also been documented, though typically at lower concentrations than in surface water. researchgate.net One report indicated triclosan concentrations of up to 0.10 nM in underground water from shallow wells and boreholes. nih.gov

Wastewater Effluents: Influent concentrations to WWTPs can be significant, ranging from 1 to 10 mg/L. nih.gov After treatment, effluent concentrations are lower but still notable. Studies have reported effluent levels ranging from 0.41 to 9.3 nM (nanomolar). nih.govnih.gov In some cases, treated wastewater discharges can contribute to an annual release of tons of triclosan into surface waters. nih.gov During chlorine disinfection in WWTPs, triclosan can be transformed into chlorinated triclosan derivatives (CTDs), which are then released in the final effluent. nih.gov

Detection of Triclosan in Aquatic Ecosystems

| Aquatic Environment | Reported Concentration Ranges | Geographic Location/Study Context |

|---|---|---|

| Surface Water (Streams) | Up to 0.31 ppb | Minnesota, USA health.state.mn.us |

| Surface Water (Lakes) | Up to 0.0118 ppb | Minnesota, USA health.state.mn.us |

| Groundwater | Up to 0.10 nM | General finding nih.gov |

| Wastewater Influent | 1 - 10 mg/L; 453 - 4530 ng/L | General finding nih.govnih.gov |

| Wastewater Effluent | 0.41 - 9.3 nM | General finding nih.govnih.gov |

| Chlorinated Wastewater Effluent (CTDs) | Up to 22 ng/L | Specific WWTP study nih.gov |

Presence in Terrestrial Compartments (Soil, Sediment, Biosolids)

Due to its chemical properties, triclosan has a tendency to adsorb to solid particles, leading to its accumulation in sludge, sediments, and soil. europa.eueuropa.eu

Soil: The application of municipal biosolids (treated sewage sludge) as agricultural fertilizer is a significant pathway for triclosan to enter the terrestrial environment. europa.euewg.org Studies have detected triclosan in agricultural soils following the application of biosolids. beyondpesticides.orgsciencedaily.com One study in Virginia found that farms with a history of biosolid application had soil triclosan levels ranging from 3.1 to 66.6 nanograms per gram (ng/g), compared to a peak of 4.5 ng/g in unamended fields. sciencedaily.com Another study reported concentrations of 0.16-1.02 μg/kg in biosolid-amended agricultural sites in Michigan. europa.eu

Sediment: Triclosan's low water solubility and tendency to adsorb to particles cause it to accumulate in sediments of lakes, rivers, and estuaries. europa.eueuropa.eubeyondpesticides.org Its presence in 30-year-old lake sediment in Switzerland provides evidence of its environmental persistence. nih.gov

Biosolids: Wastewater treatment processes effectively partition a large fraction of incoming triclosan into the solid phase, resulting in high concentrations in sewage sludge, also known as biosolids. beyondpesticides.org Approximately 50% to 64% of the triclosan entering a WWTP can become sequestered in biosolids. europa.eutandfonline.com Concentrations in digested sludge have been reported to range from 0.5 to 15.6 μg/g (dry weight). europa.eu A study of a large U.S. WWTP found concentrations in primary sludge as high as 20.3 ± 0.9 μg/g (dry weight). nih.gov

Detection of Triclosan in Terrestrial Compartments

| Terrestrial Compartment | Reported Concentration Ranges | Study Context |

|---|---|---|

| Agricultural Soil (Biosolid Amended) | 3.1 - 66.6 ng/g | Virginia, USA farms sciencedaily.com |

| Agricultural Soil (Biosolid Amended) | 0.16 - 1.02 μg/kg | Michigan, USA farms europa.eu |

| Sewage Sludge/Biosolids | 0.5 - 15.6 μg/g (dry weight) | General finding europa.eu |

| Primary Sludge | 20.3 ± 0.9 μg/g (dry weight) | Large U.S. WWTP nih.gov |

| Biosolids | 90 - 7060 μg/kg | Michigan WWTPs europa.eu |

Identification of Primary Environmental Release Pathways

The primary pathways for the release of phenoxyphenol trichloro derivatives into the environment are directly linked to the widespread use of triclosan in consumer products and its subsequent disposal.

Wastewater Treatment Plant Effluents: The main route of entry into aquatic ecosystems is through the discharge of treated wastewater. nih.govunl.edu Over 95% of triclosan from consumer products is disposed of in residential drains, entering municipal sewer systems. beyondpesticides.orgnih.gov While WWTPs remove a majority of the compound, the continuous discharge of effluents containing residual triclosan and its transformation products leads to its constant replenishment in surface waters. beyondpesticides.orghealth.state.mn.us

Land Application of Biosolids: A major pathway for terrestrial contamination is the agricultural use of biosolids. europa.eueuropa.euunl.edu Triclosan's high affinity for solid matter causes it to concentrate in sewage sludge during wastewater treatment. nih.govmdpi.com When these biosolids are applied to land as fertilizer, the accumulated triclosan is introduced directly into the soil environment, from which it can potentially leach into groundwater or be transported via runoff. europa.euewg.orgbeyondpesticides.org

During treatment and in the environment, triclosan can be transformed into other compounds, such as methyltriclosan, which is formed through biological methylation in WWTPs, and various chlorinated triclosan derivatives, which can form during chlorine disinfection processes. nih.govscbwmi.orgnih.govnih.gov These transformation products are also released into the environment through the same primary pathways.

Environmental Fate and Transformation Dynamics of Phenoxyphenol Trichloro Derivatives

Environmental Persistence and Recalcitrance

Phenoxyphenol trichloro derivatives, like other chlorinated phenols, are recognized for their persistence in the environment. The number and position of chlorine atoms on the aromatic rings are critical factors influencing their recalcitrance. An increase in the number of chlorine substituents generally leads to decreased biodegradability and increased toxicity frontiersin.org. This inherent stability can result in their long-term presence in soil and aquatic environments.

The recalcitrant nature of these compounds is attributed to the strong carbon-chlorine bonds and the stability of the aromatic structure, which makes them resistant to both chemical and biological degradation. Their persistence can lead to accumulation in various environmental compartments, posing potential risks to ecosystems. The process of breaking down these persistent compounds often requires specific microbial activities or advanced oxidation processes.

Biotic Degradation Pathways

The biological breakdown of phenoxyphenol trichloro derivatives is a key process in their environmental remediation. This degradation is primarily carried out by microorganisms that have evolved specific enzymatic machinery to metabolize these compounds. The pathways of degradation can vary significantly depending on the presence or absence of oxygen.

Microorganisms employ a variety of mechanisms to degrade chlorinated phenols. These processes can lead to the partial or complete mineralization of the compounds into simpler, non-toxic substances like carbon dioxide, water, and chloride ions.

Under anaerobic conditions, a crucial mechanism for the breakdown of highly chlorinated phenols is reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom esaa.org. This reaction is a key initial step in the detoxification of these compounds, as it reduces their toxicity and often makes the resulting molecule more amenable to further degradation epa.gov.

This process is carried out by specific groups of anaerobic bacteria, such as those from the genus Desulfitobacterium, which are known for their ability to respire with halogenated organic compounds urjc.es. The stepwise removal of chlorine atoms typically starts at the ortho position, followed by meta and para positions, leading to the formation of lesser chlorinated phenols nih.govnih.gov. For instance, the anaerobic degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) has been shown to proceed through the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently 4-chlorophenol (B41353) (4-CP) urjc.esnih.gov.

Table 1: Reductive Dechlorination of 2,4,6-Trichlorophenol

| Initial Compound | Key Intermediates | Final Products (before ring cleavage) |

|---|

This table illustrates a generalized pathway based on studies of 2,4,6-TCP degradation.

The degradation pathways for phenoxyphenol trichloro derivatives differ significantly between aerobic and anaerobic environments.

Anaerobic Degradation: As mentioned, the primary initial step under anaerobic conditions is reductive dechlorination nih.govnih.gov. Following dechlorination, the resulting simpler phenolic compounds can be further mineralized to methane (B114726) and carbon dioxide by a consortium of anaerobic microorganisms, including fermentative bacteria, syntrophs, and methanogens nih.gov. The complete mineralization of a chlorinated phenol (B47542) in an anaerobic environment relies on the cooperative action of these different microbial groups nih.gov.

Aerobic Degradation: In the presence of oxygen, microorganisms utilize different enzymatic strategies. The initial step in aerobic degradation typically involves the hydroxylation of the aromatic ring, catalyzed by mono- or dioxygenase enzymes. This is followed by the cleavage of the aromatic ring. For chlorinated phenols, this process can lead to the complete breakdown of the compound frontiersin.org. Aerobic processes are generally more efficient in degrading the aromatic ring itself, while anaerobic processes are more effective at dechlorination frontiersin.org. Consequently, a sequential anaerobic-aerobic treatment can be a highly effective strategy for the complete mineralization of highly chlorinated phenols frontiersin.orgnih.gov.

Enzymes, both within and outside of microbial cells, play a critical role in the transformation of chlorinated phenols. Laccases, a type of multi-copper oxidase produced by various fungi, are particularly noteworthy for their ability to oxidize a wide range of phenolic compounds nih.govrsc.org.

Laccase-mediated transformation involves the oxidation of the phenolic hydroxyl group to form a phenoxyl radical. These highly reactive radicals can then undergo non-enzymatic coupling reactions, leading to the formation of dimers, oligomers, and eventually, insoluble polymers nih.govnih.govresearchgate.net. This polymerization process effectively removes the soluble, and often more toxic, monomeric phenols from the aqueous phase. During this process, dechlorination can also occur through free radical-mediated reactions nih.gov.

The efficiency of laccase in degrading chlorophenols is influenced by the number and position of chlorine atoms on the phenol structure nih.gov. This enzymatic approach is considered a green technology for the remediation of phenol-contaminated water and soil.

Table 2: Examples of Enzymes Involved in Phenol Transformation

| Enzyme | Source Organism (Example) | Reaction Catalyzed |

|---|---|---|

| Laccase | Ganoderma lucidum (white-rot fungus) | Oxidation of phenols to phenoxyl radicals, leading to polymerization and dechlorination nih.gov. |

| Tyrosinase | Ralstonia solanacearum | Conversion of phenols to catechols google.com. |

The degradation of complex and recalcitrant compounds like phenoxyphenol trichloro derivatives is often not accomplished by a single microbial species but rather by a consortium of different microorganisms. The dynamics of these microbial communities are crucial for the efficient and complete mineralization of the pollutant.

In an anaerobic environment, the degradation of a chlorinated phenol to methane and carbon dioxide involves a syntrophic relationship between different microbial groups. This includes dehalogenating bacteria, fermentative bacteria that break down intermediates, and methanogens that convert the final products of fermentation into methane nih.gov. The stability and efficiency of the degradation process are closely linked to the balance and evenness of these microbial populations nih.gov.

The introduction of a chlorinated phenol can cause shifts in the microbial community structure, favoring the growth of populations capable of metabolizing the compound and its intermediates. For example, in some anaerobic systems degrading 2-chlorophenol (B165306), the genus Pseudomonas has been observed to be consistently present, suggesting its role in dehalogenation nih.gov. The disappearance of certain bacterial groups, such as Caulobacter and Bacillus, has been linked to a decrease in degradation efficiency at high contaminant concentrations nih.gov. The use of sludge fermentation broth as a carbon source has been shown to promote the enrichment of chlorophenol-degrading bacteria, such as the genus Ralstonia mdpi.com.

Microbial Biodegradation Mechanisms

Environmental Transport and Partitioning Behavior

The transport and partitioning of triclosan (B1682465) in the environment are largely governed by its physicochemical properties. Triclosan is a lipophilic (fat-soluble) compound, characterized by a high octanol-water partition coefficient (log Kow) of 4.76. mdpi.comnih.gov This property indicates a strong tendency to move from water into organic phases.

Consequently, once released into aquatic environments, triclosan readily partitions from the water column to organic matter in sediment, suspended solids, and biosolids in wastewater treatment plants. nih.govnih.govresearchgate.net This is reflected in its high soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported log Koc values ranging from 3.54 to over 4.3, suggesting it is expected to have low mobility in soil. nih.gov

This strong sorption behavior means that sediments and soils act as significant environmental sinks for triclosan. nih.govresearchgate.net While this reduces its concentration in the water column, it leads to its accumulation in benthic environments. nih.govescholarship.org From these sinks, it can potentially be re-released or be taken up by organisms. Despite its tendency to sorb to solids, triclosan is frequently detected in surface waters, wastewater effluents, and even drinking water, indicating its widespread environmental presence. nih.gov

| Property | Value | Implication | Reference |

| log Kow | 4.76 | High potential to bioaccumulate in fatty tissues | nih.gov |

| log Koc | 3.54 - 4.30 | Low mobility in soil; strong sorption to organic matter | nih.gov |

| Water Solubility | 10 mg/L (20°C) | Moderately soluble | mdpi.com |

| Vapor Pressure | 5.3 x 10⁻⁴ Pa (20°C) | Non-volatile | mdpi.com |

Sorption to Organic Matter and Sediments

The strong lipophilic and hydrophobic nature of Triclosan dictates its significant sorption to organic matter and sediments in aquatic and terrestrial environments. oup.com This process is a key factor in its environmental distribution, leading to its accumulation in solids such as sewage sludge and river sediments. europa.eunih.gov

The extent of sorption is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc). A high Koc value suggests a strong affinity for organic carbon. ecetoc.orgchemsafetypro.com For Triclosan, reported Koc values range from 3,968 to 6,310 L kg-1, indicating a high potential for sorption. nih.gov This strong binding to organic matter means that a significant portion of Triclosan entering the environment becomes sequestered in sediments and sludge, acting as both a sink and a potential long-term source of the compound. nih.govresearchgate.net

Studies have shown that concentrations of Triclosan in sediments can be substantial. For example, in surface sediments near the outfalls of municipal wastewater treatment plants in Nanjing, China, concentrations ranged from 48.3 to 226 ng/g dry weight. nih.govresearchgate.net The sorption process is not always reversible, with some studies indicating that the desorption of Triclosan from sediments is limited, further contributing to its persistence in these matrices. researchgate.net

Table 1: Sorption Coefficients for Triclosan

| Parameter | Value (L kg-1) | Soil/Sediment Type | Reference |

|---|---|---|---|

| Kd | 33 - 55 | Agricultural Soils | nih.gov |

| Koc | 3,968 - 6,310 | Agricultural Soils | nih.gov |

| Kd | 220 - 1,092 | Sediments | researchgate.net |

Factors Influencing Environmental Mobility (e.g., pH, Matrix Composition)

The environmental mobility of Triclosan is influenced by several factors, with pH and the composition of the environmental matrix being particularly important. nih.gov Triclosan is a weak acid with a pKa of approximately 8.1. nih.gov In environmental conditions where the pH is below its pKa, Triclosan exists predominantly in its neutral, more hydrophobic form, which enhances its sorption to organic matter and sediments. nih.govmdpi.com Conversely, at a pH above its pKa, it exists in its ionized (phenolate) form, which is more water-soluble and therefore potentially more mobile. nih.govmdpi.com

Studies have demonstrated that the adsorption of Triclosan to sediments and carbon surfaces decreases as the pH of the solution increases, particularly in the transition from an acidic to an alkaline environment. nih.govmdpi.com For instance, one study found that the apparent distribution coefficient (Kd*) of Triclosan decreased from 73.35 to 32.30 L/kg as the solution pH increased. nih.gov

The composition of the environmental matrix, such as the amount of dissolved organic matter (DOM), also plays a crucial role. nih.gov The presence of DOM, like humic acid, can increase the apparent solubility of Triclosan in the aqueous phase, thereby reducing its sorption to sediments and potentially enhancing its mobility. nih.gov The ionic strength of the water can also influence the sorption behavior, with some studies showing the highest distribution of Triclosan into the aqueous phase at moderate ionic strengths. nih.gov

Bioaccumulation and Bioconcentration in Environmental Matrices

Triclosan's lipophilic nature (high log Kow) suggests a significant potential for bioaccumulation and bioconcentration in aquatic organisms. beyondpesticides.orgmdpi.com Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifically refers to uptake from water. mdpi.com Numerous studies have documented the accumulation of Triclosan in various aquatic species, including algae, snails, mussels, and fish. nih.govcanada.ca

Bioconcentration factors (BCFs), which measure the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, have been reported across a wide range for Triclosan, from low to very high depending on the species and test conditions. canada.canih.gov For example, BCFs in carp (B13450389) have been reported in the range of 16 to 90 L/kg, whereas for zebrafish, values can be much higher, ranging from 2,018 to 8,700 L/kg. canada.caresearchgate.net Algae, which are at the base of many aquatic food webs, have also been shown to accumulate Triclosan, with bioaccumulation factors (BAFs) reported between 900 and 2,100 L/kg. canada.ca

The transformation product of Triclosan, methyl-Triclosan, is even more lipophilic and stable, making it more likely to bioaccumulate in fatty tissues. mdpi.com The presence of methyl-Triclosan in fish from various lakes highlights the potential for this derivative to move up the food chain. beyondpesticides.org Although Triclosan can be metabolized by organisms, its potential to bioconcentrate to levels that may cause adverse effects in aquatic life is a significant concern. canada.ca

Table 2: Bioconcentration and Bioaccumulation Factors (BCF/BAF) for Triclosan in Various Species

| Species | Factor Type | Value (L/kg) | Reference |

|---|---|---|---|

| Common Carp (Cyprinus carpio) | BCF | 16 - 90 | canada.caresearchgate.net |

| Zebrafish (Danio rerio) | BCF | 2,018 - 8,700 | canada.caresearchgate.netnih.govvkm.no |

| Mussels | BCF | 1,700 | canada.ca |

| Snail | BAF | 500 | canada.ca |

| Algae | BAF | 900 - 2,100 | canada.ca |

Advanced Analytical Methodologies for Environmental Analysis of Phenoxyphenol Trichloro Derivatives

Chromatographic and Spectrometric Techniques (e.g., Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of triclosan (B1682465) and its related compounds due to its high resolution, sensitivity, and the availability of selective detectors. chemijournal.com A GC-MS-based method has been developed for the simultaneous determination of triclosan (TCS) and its degradation by-products, including 2,4-dichlorophenol (B122985) (2,4-DCP), 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), and methyl triclosan (MTCS), in environmental samples. nih.govhkbu.edu.hk

For sample preparation, liquid-liquid extraction and accelerated solvent extraction (ASE) are commonly employed, followed by column chromatography for sample cleanup to handle complex matrices like sewage sludge. nih.govhkbu.edu.hkresearchgate.net The analysis is typically performed by GC-MS in the selected ion monitoring (SIM) mode, which enhances selectivity and sensitivity. nih.govhkbu.edu.hk This methodology has proven effective for wastewater and sludge samples from municipal wastewater treatment plants. nih.govhkbu.edu.hk In some applications, such as analyzing biosolids, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be utilized, which improves selectivity to the point that derivatization or extensive cleanup steps may not be necessary. chromatographyonline.com

The effectiveness of these methods is demonstrated by their high recovery rates, ensuring accurate quantification in diverse environmental samples. nih.govresearchgate.net

Table 1: Mean Recoveries of Triclosan and Related Compounds using GC-MS

| Compound | Matrix | Mean Recovery (%) |

|---|---|---|

| Triclosan (TCS) | Wastewater | 91(±4) - 106(±7) nih.govresearchgate.net |

| Sludge | 88(±5) - 96(±8) nih.govresearchgate.net | |

| 2,4-dichlorophenol (2,4-DCP) | Wastewater | 82(±3) - 87(±4) nih.govresearchgate.net |

| Sludge | 84(±2) - 87(±3) nih.govresearchgate.net | |

| 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) | Wastewater | 86(±6) - 87(±8) nih.govresearchgate.net |

| Sludge | 84(±7) - 89(±4) nih.govresearchgate.net | |

| Methyl triclosan (MTCS) | Wastewater | 88(±4) - 105(±3) nih.govresearchgate.net |

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization is a critical strategy in the GC analysis of polar compounds like triclosan. chromatographyonline.com The presence of an active hydroxyl (-OH) group in the triclosan molecule can lead to poor chromatographic performance. chromatographyonline.com Chemical derivatization converts this polar group into a less polar, more volatile, and more thermally stable derivative, thereby improving separation and sensitivity. chromatographyonline.com

Silylation is a common derivatization technique. An efficient and eco-friendly method involves on-line, injection-port derivatization with a tert-butyldimethylsilylated (TBDMS) agent to analyze triclosan and its metabolite, methyltriclosan. nih.govjst.go.jpresearchgate.net This approach provides sensitive, fast, and reproducible results. nih.govjst.go.jp Another silylation method involves converting the analytes into their trimethylsilyl (B98337) derivatives, which are then determined by GC-MS. chemijournal.com

Acetylation is another effective strategy. An in-situ derivatization reaction using acetic anhydride (B1165640) can be combined with stir-bar sorptive extraction. nih.gov This approach simplifies the process by occurring at the same time as the extraction procedure, improving both extraction efficiency and GC sensitivity. nih.gov These derivatization methods significantly lower the limits of detection, allowing for the quantification of triclosan at ng/L levels in aqueous samples. nih.govnih.gov

Table 2: Performance of Different Derivatization Strategies for Triclosan Analysis

| Derivatization Reagent | Method | Limit of Detection/Quantitation |

|---|---|---|

| tert-butyldimethylsilyl (TBDMS) | On-line injection-port derivatization | 1.0 ng/L (LOQ) nih.govjst.go.jpresearchgate.net |

| Acetic Anhydride | In-situ derivatization with stir-bar sorptive extraction | 0.64 - 4.12 ng/L (LOD) nih.gov |

Electrochemical Analytical Approaches for Characterization

Electrochemical methods offer a promising alternative to chromatography for the environmental analysis of triclosan. chemijournal.com These techniques are advantageous due to their high sensitivity, selectivity, rapid response, operational simplicity, and lower cost. chemijournal.commdpi.com The analytical principle is based on the electrochemical oxidation of triclosan's phenolic hydroxyl group, which produces a measurable signal. chemijournal.combrjac.com.br

A variety of modified electrodes have been developed to enhance the sensitivity and selectivity of triclosan detection. These advanced sensing platforms provide low detection limits, making them suitable for on-site environmental monitoring. chemijournal.com

Modified Screen-Printed Carbon Electrode (SPCE): An SPCE modified with ordered mesoporous carbon has been used to detect triclosan via square wave voltammetry, which measures the irreversible oxidation peak of the compound. chemijournal.com

Molecularly Imprinted Sensors: A novel sensor based on gold nanoparticles decorating a polyoxometalate/reduced graphene oxide composite has been developed for trace-level determination of triclosan in wastewater. chemijournal.com

Nano-Metal-Organic Frameworks: An electrochemical sensor utilizing a copper-based metal-organic framework (Cu-BTC) has demonstrated a simple, rapid, and highly sensitive method for triclosan detection. mdpi.com

Furthermore, electrochemical simulation coupled with mass spectrometry can be used to study the metabolic pathways of triclosan. antecscientific.com This approach has been used to identify transformation products resulting from reactions like ether cleavage and hydroxylation, such as 4-Chlorocatechol and 2,4-dichlorophenol. antecscientific.com

Table 3: Performance of Various Electrochemical Sensors for Triclosan Detection

| Electrode/Sensor Type | Analytical Technique | Linear Range | Limit of Detection |

|---|---|---|---|

| Ordered Mesoporous Carbon-Modified SPCE | Square Wave Voltammetry | 0.8 - 40 ng/mL chemijournal.com | 0.24 ng/mL chemijournal.com |

| Molecularly Imprinted Sensor (AuNPs/POM/rGO) | Not Specified | 0.5 - 50.0 nM chemijournal.com | 0.15 nM chemijournal.com |

Environmental Manifestations and System Interactions of Phenoxyphenol Trichloro Derivatives

Formation of Persistent Organic Pollutants (POPs) and Dioxin Precursors

The environmental transformation of phenoxyphenol trichloro derivatives, commercially known as triclosan (B1682465), is a significant concern due to the generation of persistent organic pollutants (POPs), including dioxin-like compounds. These transformation processes are primarily driven by abiotic factors such as sunlight and the presence of disinfectants like chlorine in water treatment systems and natural aquatic environments.

Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans as Transformation Products

Research has demonstrated that triclosan can serve as a precursor for the formation of various polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). The exposure of triclosan to sunlight or other sources of UV radiation is a key driver of this transformation. In aqueous solutions, triclosan undergoes photolysis, leading to the formation of 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) and 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov The yields of these products can range from 3% to 12% depending on the specific environmental conditions. nih.gov

Furthermore, the presence of free chlorine, commonly used in wastewater and drinking water disinfection, can lead to the formation of chlorinated triclosan derivatives. nih.gov These derivatives, in turn, can be transformed into tri- and tetra-chlorinated dibenzo-p-dioxins upon exposure to sunlight. nih.gov Studies have identified several specific dioxin congeners formed through the photo-degradation of triclosan and its chlorinated derivatives, including 2,3,7-trichlorinated dibenzo-p-dioxin (B167043) (2,3,7-TrCDD) and 1,2,8-TrCDD. nih.gov Alarmingly, under certain conditions in seawater with active chlorine and UV irradiation, the formation of 2,3,7,8-tetrachlorinated dibenzo-p-dioxin (2,3,7,8-TeCDD), the most toxic dioxin congener, has been reported for the first time as a photo-transformation product of triclosan. nih.gov

The incineration of sewage sludge containing triclosan and its chlorinated derivatives is also considered a significant contributor to total dioxin emissions. nih.gov It is important to note that commercial triclosan itself can contain detectable levels of toxic and carcinogenic 2,3,7,8-substituted polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) as manufacturing impurities. nih.gov

| Precursor | Transformation Condition | Resulting Dioxin/Furan Congeners | Source |

| Triclosan | Sunlight/UV photolysis in water | 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), 2,4-dichlorophenol (2,4-DCP) | nih.gov |

| Chlorinated Triclosan Derivatives | Sunlight/UV photolysis in surface waters | Tri- and Tetra-chlorinated dibenzo-p-dioxins | nih.gov |

| Triclosan, 4,5-dichloro-2-(2,4-dichlorophenoxy) phenol (B47542), 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol | UV irradiation (20 hours) | 2,8-DCDD, 2,3,7-trichlorinated dibenzo-p-dioxin (2,3,7-TrCDD), 1,2,8-TrCDD | nih.gov |

| Triclosan | Active chlorine in seawater with UV irradiation | 2,8-DCDD, 1,2,8-TrCDD, 2,3,7-TrCDD, 1,2,3,8-TeCDD, 2,3,7,8-TeCDD | nih.gov |

Formation of Other Chlorinated Byproducts and Transformation Products (e.g., Methyltriclosan, Chlorinated Phenols)

In addition to dioxins, triclosan degrades into other chlorinated byproducts. One of the most significant is methyltriclosan (mTCS), which is formed through the biological O-methylation of the hydroxyl group on the triclosan molecule. nih.gov This process has been observed to occur in wastewater treatment plants (WWTPs), where concentrations of methyltriclosan in the effluent can be higher than in the influent, indicating its formation during treatment. nih.gov Methyltriclosan is of particular concern as it is more lipophilic and potentially more persistent than its parent compound. researchgate.net

The reaction of triclosan with free chlorine during water treatment processes also generates a suite of chlorinated phenols and other derivatives. anapsid.org These include monochlorinated triclosan derivatives such as 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol (B3051452) and 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol, as well as the dichlorinated derivative 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol. nih.govanapsid.org Ether cleavage of the triclosan molecule also leads to the formation of 2,4-dichlorophenol. anapsid.org In conditions with excess free chlorine, 2,4-dichlorophenol can be further chlorinated to form 2,4,6-trichlorophenol (B30397). anapsid.org Furthermore, the reaction between triclosan and chlorine in tap water can produce chloroform, a probable human carcinogen. beyondpesticides.org

| Precursor | Process | Byproduct/Transformation Product | Source |

| Triclosan | Biological O-methylation (e.g., in WWTPs) | Methyltriclosan (mTCS) | nih.gov |

| Triclosan | Reaction with free chlorine | 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol, 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol, 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol | nih.govanapsid.org |

| Triclosan | Ether cleavage during chlorination | 2,4-Dichlorophenol | anapsid.org |

| 2,4-Dichlorophenol | Reaction with excess free chlorine | 2,4,6-Trichlorophenol | anapsid.org |

| Triclosan | Reaction with chlorine in tap water | Chloroform | beyondpesticides.org |

Implications for Environmental Antimicrobial Resistance (e.g., Cross-Resistance Phenomena)

The widespread presence of sublethal concentrations of triclosan in the environment is a significant concern for the development and spread of antimicrobial resistance. nih.gov Laboratory studies have repeatedly shown that repeated exposure of bacteria to low levels of triclosan can lead to the selection of resistant strains. nih.gov Of greater concern is the phenomenon of cross-resistance, where resistance to triclosan can confer resistance to clinically important antibiotics. nih.goveuropa.eu

This cross-resistance occurs through various mechanisms. For example, in bacteria like Escherichia coli and Salmonella enterica, triclosan resistance has been linked to mutations in the fabI gene, which encodes the enoyl-acyl carrier protein reductase, the primary target of triclosan. wikipedia.org Overexpression of efflux pumps, which can expel a broad range of antimicrobial compounds from the bacterial cell, is another mechanism that can lead to cross-resistance with antibiotics such as tetracycline (B611298) and norfloxacin (B1679917) in bacteria like Pseudomonas aeruginosa. wikipedia.org Studies have demonstrated that exposure to triclosan can increase resistance to chloramphenicol (B1208) and tetracycline by as much as 10-fold in E. coli and P. aeruginosa. nih.gov

While much of the initial research was conducted in laboratory settings, there is growing evidence of these phenomena in the environment. nih.gov Wastewater treatment plants and sediments are considered potential hotspots for the development of triclosan resistance due to the high concentrations of both the chemical and bacteria. nih.gov Artificial stream experiments have shown that introducing triclosan can lead to a significant increase in the relative abundance of triclosan-resistant benthic bacteria. nih.gov The potential for triclosan to contribute to the environmental reservoir of antibiotic resistance genes poses a potential public health risk. nih.gov

Influence on Natural Attenuation Processes in Contaminated Environments

Triclosan's persistence and antimicrobial properties can interfere with natural attenuation processes that are crucial for the breakdown of contaminants in the environment. Under anaerobic conditions, which are common in sediments and some soils, triclosan is quite stable and resistant to degradation. greenfacts.org This persistence can disrupt the microbial communities responsible for the natural breakdown of organic matter and other pollutants.

Interactions with Dissolved Organic Matter in Aquatic Environments

In aquatic systems, the bioavailability and toxicity of triclosan are influenced by its interaction with dissolved organic matter (DOM). nih.gov DOM, such as humic and fulvic acids, can sorb organic contaminants like triclosan, thereby reducing their freely dissolved concentration and, consequently, their bioavailability to aquatic organisms. nih.gov

Research has shown that the presence of dissolved organic carbon (DOC) can mitigate the acute toxicity of triclosan to fish. nih.gov For example, in studies with zebrafish, the presence of DOC improved survival and hatching success and reduced the incidence of developmental toxicity in embryos exposed to triclosan. nih.gov However, it is important to note that while DOC can reduce the immediate toxicity, it does not completely eliminate sublethal effects, suggesting that the bioaccumulation potential of triclosan remains a concern even in the presence of organic matter. nih.gov Photolysis experiments have also indicated that in the presence of fulvic acid, a portion of triclosan can become coupled to the humic matter, forming insoluble material. nih.gov This interaction affects the environmental fate and transport of triclosan, potentially leading to its accumulation in sediments.

Q & A

Q. How can computational tools enhance the identification of Phenoxyphenol trichloro derivatives’ environmental metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.